An In-depth Technical Guide to the Chemical Properties and Reactivity of Tris(2-chlorovinyl)arsine
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tris(2-chlorovinyl)arsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chlorovinyl)arsine, also known as Lewisite 3 (L-3), is an organoarsenic compound that is a component of "Lewisite," a chemical warfare agent developed during World War I.[1] While the primary component of military Lewisite is dichloro(2-chlorovinyl)arsine (Lewisite 1), tris(2-chlorovinyl)arsine is a significant byproduct of its synthesis.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of tris(2-chlorovinyl)arsine, with comparative data for Lewisite 1 where relevant, to aid researchers in understanding its behavior and developing potential countermeasures.
The toxicity of Lewisite is primarily attributed to the high reactivity of the trivalent arsenic atom, which readily interacts with biological molecules, particularly those containing sulfhydryl groups.[2] This interaction disrupts cellular processes, leading to widespread tissue damage.[2]
Chemical and Physical Properties
Tris(2-chlorovinyl)arsine is an oily liquid under standard conditions. The following tables summarize the key chemical and physical properties of tris(2-chlorovinyl)arsine (Lewisite 3) and, for comparison, dichloro(2-chlorovinyl)arsine (Lewisite 1).
Table 1: Chemical Identification of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine
| Property | Tris(2-chlorovinyl)arsine (Lewisite 3) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |
| IUPAC Name | tris[(E)-2-chloroethenyl]arsane[3] | dichloro(2-chloroethenyl)arsane[2] |
| Synonyms | Lewisite 3, L-3, Tris((E)-2-chlorovinyl)arsine[3] | Lewisite, L, beta-Chlorovinylbichloroarsine[2] |
| Molecular Formula | C6H6AsCl3[4] | C2H2AsCl3[2] |
| Molecular Weight | 259.4 g/mol [4] | 207.32 g/mol [5] |
| CAS Number | 40334-70-1[6] | 541-25-3[2] |
Table 2: Physical Properties of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine
| Property | Tris(2-chlorovinyl)arsine (Lewisite 3) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |
| Appearance | Oily liquid[7] | Colorless to brown oily liquid[8] |
| Odor | Not specified, but associated with geranium-like odor of Lewisite | Geranium-like[8] |
| Boiling Point | Not available | 190 °C (374 °F)[9] |
| Melting Point | Not available | -18 °C (0 °F)[5] |
| Density | Not available | 1.89 g/cm³[5] |
| Vapor Pressure | Not available | 0.58 mmHg at 25 °C[5] |
| Solubility in Water | Reacts[7] | Reacts[5] |
| Solubility in Organic Solvents | Soluble in ethers and hydrocarbons[5] | Soluble in ethers and hydrocarbons[5] |
Reactivity
The reactivity of tris(2-chlorovinyl)arsine is dominated by the arsenic-carbon and arsenic-chlorine bonds, as well as the reactivity of the vinyl chloride groups.
Hydrolysis
The initial hydrolysis product of Lewisite 1, CVAA, can further dehydrate to form the more stable and less water-soluble 2-chlorovinylarsenous oxide (CVAO).[10]
Reaction with Thiols
A key reaction of Lewisite compounds is their interaction with thiols (sulfhydryl groups). This is the primary mechanism of its toxicity, as it reacts with cysteine residues in proteins, inactivating critical enzymes.[2] Dichloro(2-chlorovinyl)arsine (Lewisite 1) and bis(2-chlorovinyl)chloroarsine (Lewisite 2) react with thiols in a substitution reaction.[11] However, it has been reported that tris(2-chlorovinyl)arsine (Lewisite 3) does not react with thiols under the same conditions.[11] This suggests a significant difference in the reactivity of the arsenic center when fully substituted with vinyl groups.
The reaction of Lewisite 1 with a dithiol, such as British Anti-Lewisite (BAL, dimercaprol), forms a stable five-membered ring, which is the basis for its use as an antidote.[12]
Oxidation
The trivalent arsenic in tris(2-chlorovinyl)arsine can be oxidized to the pentavalent state. The hydrolysis product of Lewisite 1, CVAA, can be oxidized to 2-chlorovinylarsonic acid (CVAOA).[13] This oxidation is relevant for the analysis of Lewisite exposure, as analytical methods often involve oxidizing all arsenic species to a single pentavalent form for quantification.[13]
Mechanism of Toxicity and Signaling Pathways
The toxicity of Lewisite is a multi-faceted process initiated by its rapid penetration of tissues and its reaction with critical biomolecules. While most detailed studies have been conducted on Lewisite 1, the general mechanisms involving arsenic are relevant to tris(2-chlorovinyl)arsine.
Inhibition of Sulfhydryl-Containing Enzymes
The primary mechanism of Lewisite's toxicity is the covalent modification of sulfhydryl groups in proteins.[2] This leads to the inhibition of numerous enzymes, most notably those involved in cellular respiration, such as pyruvate (B1213749) dehydrogenase.[5] The inhibition of these enzymes disrupts the Krebs cycle and oxidative phosphorylation, leading to a rapid depletion of cellular ATP and ultimately cell death.[2]
Induction of Oxidative Stress and the Unfolded Protein Response (UPR)
Exposure to Lewisite leads to the generation of reactive oxygen species (ROS), which induces oxidative stress within the cell.[14] This oxidative stress, along with the direct interaction of arsenic with proteins, can lead to the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[14]
The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis.[14] However, prolonged or severe ER stress, as induced by Lewisite, can switch the UPR from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.[14] Key proteins involved in this pathway include GRP78, PERK, eIF2α, ATF4, and CHOP.[14]
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of tris(2-chlorovinyl)arsine are not widely available in open literature due to its nature as a chemical warfare agent. However, based on available information, the following outlines the general procedures.
Synthesis of Tris(2-chlorovinyl)arsine
Tris(2-chlorovinyl)arsine is synthesized as a byproduct in the production of dichloro(2-chlorovinyl)arsine (Lewisite 1).[1] The general method involves the reaction of acetylene (B1199291) with arsenic trichloride.
-
Reaction: The reaction is typically carried out by passing acetylene gas through a solution of arsenic trichloride.[5]
-
Catalyst: A catalyst is required for the reaction to proceed efficiently. Historically, anhydrous aluminum chloride was used, but this can lead to vigorous and sometimes explosive reactions.[15] A safer and more controlled method utilizes a solution of mercuric chloride in hydrochloric acid as the catalyst.[15]
-
Products: The reaction yields a mixture of mono-, di-, and tris-substituted products: dichloro(2-chlorovinyl)arsine (Lewisite 1), bis(2-chlorovinyl)chloroarsine (Lewisite 2), and tris(2-chlorovinyl)arsine (Lewisite 3).[5]
-
Separation: The individual components can be separated by fractional distillation.[2]
Experimental Workflow for Synthesis
Analytical Detection by Derivatization with Thiols
For the analysis of Lewisite 1 and its hydrolysis products in environmental or biological samples, a common method involves derivatization with a thiol followed by gas chromatography-mass spectrometry (GC-MS) analysis. While tris(2-chlorovinyl)arsine is reported not to react under these specific conditions, this protocol is crucial for the analysis of related compounds.
-
Sample Preparation: An acetone (B3395972) solution of the sample is prepared.[11]
-
Derivatization: A solution of a thiol (e.g., 1-ethanethiol) in acetone is added to the sample solution.[11] The reaction is typically allowed to proceed for about 15 minutes at room temperature.[11]
-
Reaction: Dichloro(2-chlorovinyl)arsine reacts with two equivalents of the thiol to form a stable dithioether derivative.[11]
-
Analysis: The resulting derivative is then analyzed by GC-MS.[11]
Conclusion
Tris(2-chlorovinyl)arsine is a significant component of crude Lewisite with distinct chemical properties and reactivity compared to its more studied counterpart, dichloro(2-chlorovinyl)arsine. Its toxicity is rooted in the reactivity of the trivalent arsenic, leading to enzyme inhibition and the induction of cellular stress pathways such as the Unfolded Protein Response. While detailed quantitative data and experimental protocols are limited in the public domain, this guide provides a foundational understanding for researchers and professionals working on the detection, decontamination, and development of medical countermeasures for this class of chemical warfare agents. Further research is warranted to fully elucidate the specific reactivity and toxicology of tris(2-chlorovinyl)arsine.
References
- 1. Lewisite 2 (CAS 40334-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. Lewisite 3 - Wikipedia [en.wikipedia.org]
- 4. Tri(2-chlorovinyl)arsine | C6H6AsCl3 | CID 170323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lewisite - Wikipedia [en.wikipedia.org]
- 6. Arsine, tris(2-chloroethenyl)- [webbook.nist.gov]
- 7. LEWISITE 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of lewisite by derivatization with thiols [r-haas.de]
- 12. Distinct Signaling Pathways Respond to Arsenite and Reactive Oxygen Species in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
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